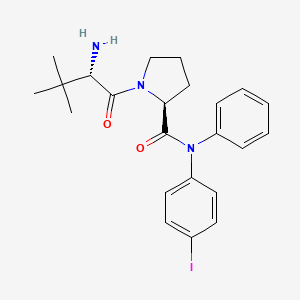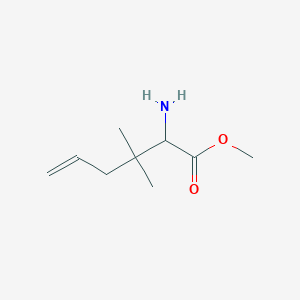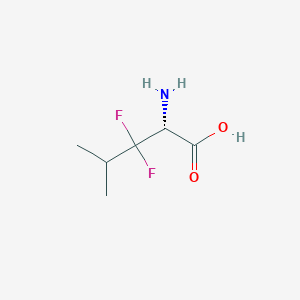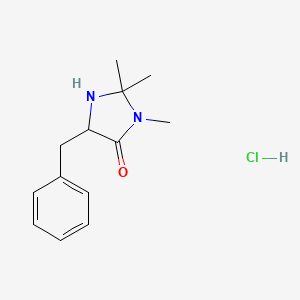![molecular formula C9H10ClF3O3 B12844403 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)
3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a carboxylic acid functional group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The initial step often involves the cyclopropanation of an appropriate alkene precursor using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents like Ruppert-Prakash reagent (CF₃TMS) under specific conditions.
Hydroxymethylation: This step involves the addition of a hydroxymethyl group, often through the use of formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-formyl-2-methylcyclopropanecarboxylic acid.
Reduction: Formation of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanol.
Substitution: Formation of 3-[2-(Amino)-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance binding affinity and metabolic stability.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the carboxylic acid group facilitates interactions with active sites. The compound may inhibit or activate specific pathways, depending on its target.
相似化合物的比较
Similar Compounds
3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-methylcyclopropanecarboxylic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)-2-methylcyclopropanecarboxylic acid: Lacks the trifluoromethyl and chloro groups, leading to reduced binding affinity and stability.
3-[2-Bromo-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid:
Uniqueness
The presence of both the trifluoromethyl and hydroxymethyl groups in 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid makes it unique. These groups enhance its binding affinity, metabolic stability, and reactivity, distinguishing it from similar compounds.
属性
分子式 |
C9H10ClF3O3 |
|---|---|
分子量 |
258.62 g/mol |
IUPAC 名称 |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10ClF3O3/c1-8(3-14)4(6(8)7(15)16)2-5(10)9(11,12)13/h2,4,6,14H,3H2,1H3,(H,15,16)/b5-2- |
InChI 键 |
DXNGARGFKRJLRK-DJWKRKHSSA-N |
手性 SMILES |
CC1(C(C1C(=O)O)/C=C(/C(F)(F)F)\Cl)CO |
规范 SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)
![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)


![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)
